![molecular formula C19H27N3O5S B2981220 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate CAS No. 878219-88-6](/img/structure/B2981220.png)
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate, also known as DASB, is a radioligand used in scientific research to study the serotonin transporter (SERT). This molecule is a potent and selective inhibitor of SERT, which plays a crucial role in regulating serotonin levels in the brain.
作用機序
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate binds selectively to SERT with high affinity, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is highly selective for SERT and does not interact significantly with other neurotransmitter transporters, such as the dopamine transporter or the norepinephrine transporter.
Biochemical and Physiological Effects
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been shown to be a highly specific and potent inhibitor of SERT, with a dissociation constant (Kd) of approximately 0.5 nM. In PET imaging studies, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate binds selectively to SERT in the brain, allowing for the visualization and quantification of SERT density and occupancy. [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has also been used in vitro to study the effects of psychotropic drugs on SERT function and to investigate the role of SERT in regulating serotonin signaling in the brain.
実験室実験の利点と制限
One of the major advantages of using [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate in scientific research is its high selectivity and potency for SERT. This allows for accurate and reliable measurements of SERT density and occupancy in the brain. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is relatively easy to synthesize and has a long shelf life, making it a convenient and cost-effective radioligand for PET imaging studies.
One limitation of using [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is its relatively short half-life, which can limit the duration of PET imaging studies. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is not suitable for use in vivo in animal models, as it does not cross the blood-brain barrier. Finally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is a radioactive compound, which requires specialized facilities and training to handle safely.
将来の方向性
There are several possible future directions for research on [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. One area of interest is the development of new radioligands with improved properties, such as longer half-lives, improved selectivity, and increased brain penetration. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate could be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of brain function. Finally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate could be used in studies investigating the role of SERT in a variety of neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and addiction.
合成法
The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate involves the reaction between 3-(diethylsulfamoyl)benzoic acid and 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to form the final product, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is primarily used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify SERT in the brain. PET imaging with [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been used to investigate a variety of psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Additionally, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been used to study the effects of psychotropic drugs on SERT function and to investigate the role of SERT in regulating serotonin signaling in the brain.
特性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-6-22(7-2)28(25,26)16-10-8-9-15(11-16)18(24)27-12-17(23)21-19(5,13-20)14(3)4/h8-11,14H,6-7,12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWLRKUHCURBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


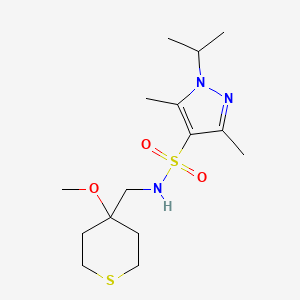
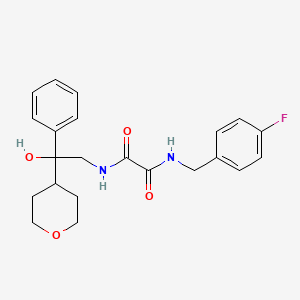
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
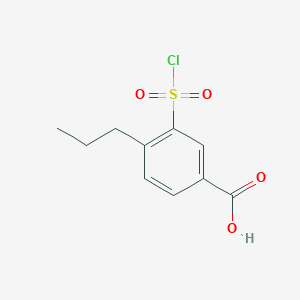
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

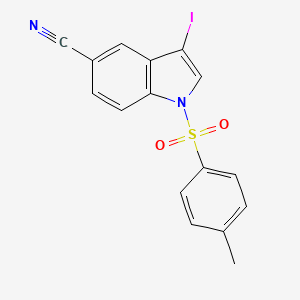
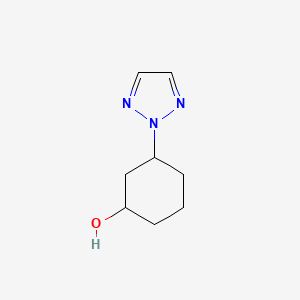
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)
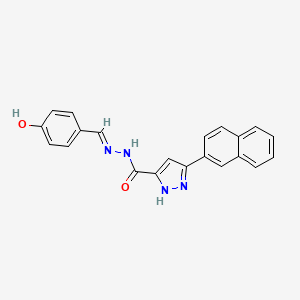
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)